N-Cyclohexyl-1,3,5-triazine-2,4-diamine

説明

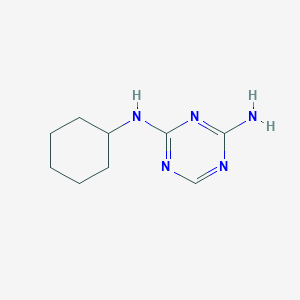

N-Cyclohexyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C9H15N5. It is a derivative of 1,3,5-triazine, a heterocyclic compound containing three nitrogen atoms in a six-membered ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions

N-Cyclohexyl-1,3,5-triazine-2,4-diamine can be synthesized through several methods. One common approach involves the substitution of chloride ions in cyanuric chloride with cyclohexylamine. This reaction typically occurs in the presence of a base such as sodium carbonate and a solvent mixture of dioxane and water at elevated temperatures (70-80°C) .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, employing advanced techniques such as microwave irradiation to reduce reaction times and improve efficiency .

化学反応の分析

Types of Reactions

N-Cyclohexyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including substitution, oxidation, and reduction.

Common Reagents and Conditions

Substitution Reactions: These reactions often involve the replacement of functional groups with other substituents.

Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively. Specific reagents and conditions for these reactions depend on the desired products and the nature of the substituents on the triazine ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with different amines can yield various N-substituted triazine derivatives .

科学的研究の応用

Chemistry

- Building Block for Synthesis : N-Cyclohexyl-1,3,5-triazine-2,4-diamine serves as a crucial building block for synthesizing more complex molecules. It is utilized in various chemical reactions due to its reactivity and stability .

Biological Applications

- Anticancer Properties : Research has demonstrated that this compound exhibits potent anti-proliferative effects against triple-negative MDA-MB-231 breast cancer cells. It inhibits cell migration, invasion, adhesion, and proliferation .

- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various pathogens. Studies indicate its effectiveness against multi-drug resistant bacteria and other infectious agents .

Medical Applications

- Therapeutic Agent Development : The biological activities of derivatives of this compound are being explored for the development of new therapeutic agents targeting diseases such as cancer and metabolic syndromes .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study conducted on MDA-MB-231 cells revealed that this compound significantly reduced cell viability and induced apoptosis. The mechanism was linked to the inhibition of critical signaling pathways involved in cell survival and proliferation. This positions the compound as a promising candidate for breast cancer therapeutics.

Case Study 2: Antimicrobial Efficacy

In a series of experiments assessing antimicrobial properties, this compound demonstrated substantial inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antibiotics or adjunct therapies for resistant infections.

作用機序

The mechanism of action of N-Cyclohexyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and proteins involved in cellular processes, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the triazine ring.

類似化合物との比較

N-Cyclohexyl-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:

N2-allyl-6-chloro-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-1,3,5-triazine-2,4-diamine: This compound has shown potent anti-proliferative activity against cancer cells.

Benzimidazole/1,3,5-triazine-2,4-diamine hybrid derivatives: These compounds have been investigated for their potential to control Alzheimer’s disease.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other triazine derivatives.

生物活性

N-Cyclohexyl-1,3,5-triazine-2,4-diamine is a compound of significant interest due to its diverse biological activities, particularly in cancer research and potential therapeutic applications. This article explores its mechanisms of action, biochemical properties, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molecular Weight : Approximately 193.23 g/mol

- Structural Features : The compound features a cyclohexyl group at position 1 and amino groups at positions 2 and 4 of the triazine ring.

This compound exhibits several mechanisms of action primarily related to its anticancer properties:

- Anticancer Activity : It has been shown to inhibit the proliferation of triple-negative MDA-MB-231 breast cancer cells. The compound induces apoptosis and inhibits migration, invasion, and adhesion of these cells .

- Biochemical Pathways : The compound interacts with various enzymes and proteins, influencing metabolic pathways. It has been observed to inhibit specific enzymes involved in cancer progression, thereby affecting cellular processes such as signaling and gene expression.

Antitumor Efficacy

A study evaluating derivatives of this compound found that certain compounds demonstrated superior anticancer activity compared to established drugs like imatinib. For instance:

| Compound | IC (μM) | Cell Line |

|---|---|---|

| 4f | 6.25 | MDA-MB-231 |

| 4k | 8.18 | MDA-MB-231 |

| Imatinib | 35.50 | MDA-MB-231 |

These results indicate that the derivatives not only inhibit cell growth but also show potential for further development as therapeutic agents .

Interaction Studies

Molecular docking studies have revealed that this compound binds effectively to target proteins associated with cancer progression. These studies suggest that structural modifications can enhance binding affinities and specificity towards different targets .

Biochemical Analysis

The compound's interaction with biomolecules is crucial for its biological activity:

- Enzyme Inhibition : It inhibits enzymes critical for cancer cell survival and proliferation.

- Cellular Effects : It influences cell signaling pathways and promotes apoptotic pathways in cancer cells .

Applications Beyond Cancer Research

In addition to its anticancer properties, this compound has been evaluated for:

特性

IUPAC Name |

2-N-cyclohexyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5/c10-8-11-6-12-9(14-8)13-7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEWDCMCTODBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304245 | |

| Record name | N-Cyclohexyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645-20-5 | |

| Record name | 645-20-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Cyclohexyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。